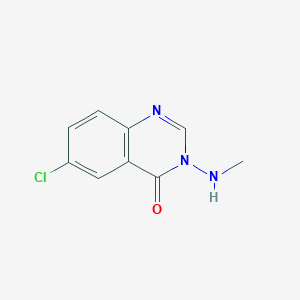
6-Chloro-3-(methylamino)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(methylamino)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at the 6th position and a methylamino group at the 3rd position makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(methylamino)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzonitrile and methylamine.
Cyclization: The 2-aminobenzonitrile undergoes cyclization with formamide to form 2-aminoquinazolin-4(3H)-one.
Chlorination: The 2-aminoquinazolin-4(3H)-one is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6th position, resulting in 6-chloroquinazolin-4(3H)-one.
Methylation: Finally, the 6-chloroquinazolin-4(3H)-one is reacted with methylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(methylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to modify the quinazoline ring.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, Schiff bases, and other heterocyclic derivatives, which can have diverse biological and chemical properties.
Applications De Recherche Scientifique
6-Chloro-3-(methylamino)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(methylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may inhibit or activate specific signaling pathways, depending on its structure and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroquinazolin-4(3H)-one: Lacks the methylamino group, which may affect its biological activity and chemical reactivity.
3-(Methylamino)quinazolin-4(3H)-one: Lacks the chlorine atom, which may influence its binding affinity and selectivity for molecular targets.
Quinazolin-4(3H)-one: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents.
Uniqueness
6-Chloro-3-(methylamino)quinazolin-4(3H)-one is unique due to the presence of both chlorine and methylamino groups, which confer distinct chemical and biological properties. These substituents enhance its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
60512-87-0 |
|---|---|
Formule moléculaire |
C9H8ClN3O |
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
6-chloro-3-(methylamino)quinazolin-4-one |
InChI |
InChI=1S/C9H8ClN3O/c1-11-13-5-12-8-3-2-6(10)4-7(8)9(13)14/h2-5,11H,1H3 |
Clé InChI |
AKUDUFUCQRTQSZ-UHFFFAOYSA-N |
SMILES canonique |
CNN1C=NC2=C(C1=O)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


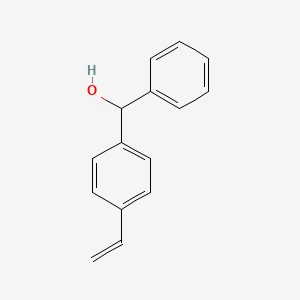

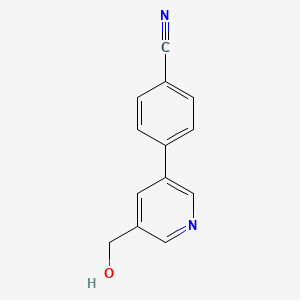
![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
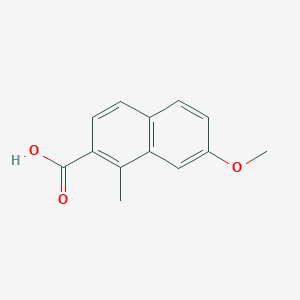
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
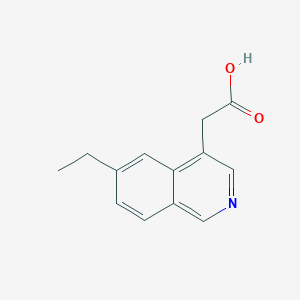
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)


![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
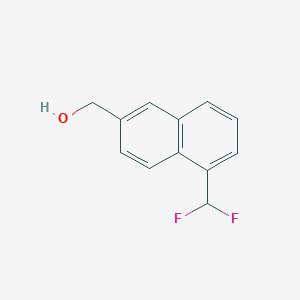
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
